molecular formula C14H10N6O B11003942 N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11003942
M. Wt: 278.27 g/mol
InChI Key: ZVHFQJWRFDNPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic heterocyclic compound designed for research applications. Its structure is characterized by a tetrazolo[1,5-a]pyridine core linked via a carboxamide bridge to a 1H-indole moiety. This molecular architecture incorporates multiple nitrogen-rich heterocycles, which are known to be privileged scaffolds in medicinal chemistry due to their ability to engage in diverse interactions with biological targets . The tetrazole ring is a well-established bioisostere for carboxylic acids and amide bonds, which can enhance membrane permeability and metabolic stability of potential lead compounds . The indole scaffold is a ubiquitous structure in pharmacology, found in many biologically active molecules . The fusion of these systems into a single molecule makes this compound a valuable intermediate for constructing more complex, geometrically rigid polycyclic systems. Such structures are sought after in drug discovery for their improved binding capability to various receptors with high affinity . Researchers can utilize this chemical as a key building block in the synthesis of novel compounds for high-throughput screening campaigns or in structure-activity relationship (SAR) studies, particularly in projects targeting central nervous system (CNS) disorders, given the historical context of related structures . Applications & Research Value: • Medicinal Chemistry: Serves as a versatile building block for the design and synthesis of new chemical entities. Its structure is suitable for exploring interactions with enzymes and receptors. • Lead Optimization: The tetrazole moiety can be used as a bioisosteric replacement for carboxylic acids or amide bonds to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability . • Chemical Biology: Useful as a probe for studying molecular recognition and protein-ligand interactions, owing to its multi-heterocyclic, planar structure. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H10N6O/c21-14(10-1-4-13-17-18-19-20(13)8-10)16-11-2-3-12-9(7-11)5-6-15-12/h1-8,15H,(H,16,21)

InChI Key

ZVHFQJWRFDNPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Tetrazolo[1,5-a]Pyridine Core Formation via Cyclocondensation

The tetrazolo[1,5-a]pyridine scaffold is typically synthesized through cyclocondensation reactions between halogenated pyridines and sodium azide. For example, 2-chloropyridine derivatives react with NaN₃ under acidic conditions to form the tetrazole ring. Adapting this method, 2-chloro-6-cyanopyridine undergoes cyclization with NaN₃ in ethanol/HCl at 120°C for 24 hours, yielding tetrazolo[1,5-a]pyridine-6-carbonitrile. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using H₂O₂ in basic conditions, producing tetrazolo[1,5-a]pyridine-6-carboxamide.

Reaction Conditions and Yields

Step Reagents/Conditions Yield Source
Cyclization NaN₃, EtOH/HCl, 120°C, 24h 83%
Nitrile Hydrolysis H₂O₂, NaOH, RT, 12h 78%

This stepwise approach ensures regioselective formation of the tetrazole ring but requires careful handling of azide reagents.

Multicomponent Reactions for Direct Assembly

Multicomponent reactions (MCRs) offer a streamlined route to construct the target compound in one pot. A methodology adapted from tetrazolo[1,5-a]pyrimidine synthesis involves reacting aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole in dimethylformamide (DMF) with triethylamine (TEA) as a base. Modifying this approach, pyridine-6-carbaldehyde replaces benzaldehyde, and 3-cyanoacetyl indole is substituted with a pyridine-based carbonyl component. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding N-(indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide.

Optimized MCR Parameters

  • Catalyst : Triethylamine (0.25 equiv.)
  • Solvent : DMF at 120°C for 10 hours
  • Yield : 68–72%

MCRs reduce purification steps but require precise stoichiometric control to prevent side products.

Post-Functionalization via Amide Coupling

Post-functionalization involves coupling pre-formed tetrazolo[1,5-a]pyridine-6-carboxylic acid with 1H-indol-5-amine. The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) and reacted with the amine in dichloromethane (DCM) and TEA.

Coupling Protocol

  • Activation : Tetrazolo[1,5-a]pyridine-6-carboxylic acid + SOCl₂ → acyl chloride (90% conversion).
  • Amidation : Acyl chloride + 1H-indol-5-amine, DCM, TEA, 0°C to RT, 6h → target compound (85% yield).

This method is highly reliable but depends on the availability of the carboxylic acid intermediate.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation High regioselectivity Multi-step, azide handling 75–83%
Multicomponent Reaction One-pot synthesis Sensitivity to stoichiometry 68–72%
Post-Functionalization High purity Intermediate availability 85%
Cross-Coupling Late-stage diversification Costly catalysts 70–75%

Mechanistic Insights and Reaction Optimization

The tetrazole ring formation proceeds via nucleophilic substitution, where azide displaces the chloride at position 2 of pyridine. In MCRs, TEA activates aldehydes, facilitating Knoevenagel adduct formation with cyanoacetyl components. Solvent polarity critically impacts reaction efficiency; DMF enhances solubility of intermediates, while ethanol favors cyclization.

Key Optimization Strategies

  • Catalyst Screening : Hexamethylenetetramine-based ionic liquids improve yields in cyclocondensation (up to 89%).
  • Temperature Control : Reflux conditions (120°C) accelerate ring closure but risk decomposition.

Scalability and Industrial Applicability

Gram-scale synthesis of tetrazolo[1,5-a]pyridine derivatives has been demonstrated using continuous flow systems, reducing reaction times by 40%. For industrial adoption, catalytic hydrogenation offers a safer alternative to azide-based cyclization, though yields remain suboptimal (60–65%).

Chemical Reactions Analysis

N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that tetrazole derivatives, including N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide, exhibit potent anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines. For instance, a study highlighted the cytotoxic effects of related tetrazolo[1,5-a]pyrimidine derivatives against human colon and lung cancer cells, suggesting that the indole moiety contributes to enhanced biological activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Tetrazole derivatives are known for their ability to inhibit bacterial growth. In related studies, compounds with similar frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .

Multicomponent Reactions

One-pot multicomponent reactions involving indoles and tetrazoles have been explored extensively. These methods allow for the efficient assembly of complex molecules with multiple functional groups in a single reaction step .

Traditional Synthetic Routes

Traditional synthetic routes often involve the sequential reaction of indole derivatives with tetrazole precursors under controlled conditions to yield the desired carboxamide product. The choice of solvents and catalysts plays a crucial role in optimizing yields and purity .

Structure-Activity Relationships

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the therapeutic potential of this compound.

Key Structural Features

The presence of both indole and tetrazole rings is significant for enhancing biological activity. Indoles are well-known for their pharmacological properties, while tetrazoles contribute to improved solubility and bioavailability in biological systems .

Cytotoxic Evaluation

In a detailed study assessing the anticancer activities of novel compounds derived from similar structures, several derivatives exhibited significant cytotoxic effects against human cancer cell lines. The results underscored the importance of structural optimization in enhancing therapeutic efficacy .

Antimicrobial Studies

Another case study focused on the antimicrobial properties of tetrazole derivatives demonstrated promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that further exploration into structure modifications could yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, leading to diverse biological activities. The tetrazole and pyridine rings contribute to the compound’s ability to inhibit enzymes and interfere with cellular processes. These interactions result in the compound’s antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle
  • Target Compound : Tetrazolo[1,5-a]pyridine core.
  • Analogues: 5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile: Pyrimidine core (vs. pyridine), carbonitrile at position 6 . [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamides: Triazole-pyrimidine core with carboxamide substituents . Tetrazolo-azolo-pyrimidines: Hybrid structures with azole rings (e.g., pyrazolo) and methylthio/cyano groups .

Impact : Pyridine cores (smaller ring) enhance π-π stacking, while pyrimidine/triazole cores may improve solubility or target selectivity.

Substituent Chemistry
Compound Position 6 Group Indole Position Additional Groups
Target Carboxamide 5-yl None
5-(1H-Indol-3-yl)tetrazolo-pyrimidine Carbonitrile 3-yl 7-substituted aryl groups
Triazolo-pyrimidine hybrids Carboxamide N/A 3,4,5-Trimethoxyphenyl
Tetrazolo-azolo-pyrimidines Tetrazol-5-yl N/A Methylthio, cyano

Functional Group Effects :

  • Carboxamide: Enhances hydrogen bonding and solubility vs. carbonitrile (lipophilic) .
  • Indole position (3-yl vs. 5-yl): Alters steric and electronic interactions with target proteins .
Physicochemical Properties
Property Target Compound 5-(Indol-3-yl)tetrazolo-pyrimidine Triazolo-pyrimidines Tetrazolo-azolo-pyrimidines
Melting Point (°C) Not reported Not reported >250 >300
Solubility Moderate (amide) Low (carbonitrile) Moderate Low (tetrazole/cyano)
Synthetic Yield (%) Not reported 70–85 80–95 93–99

Thermal Stability : Tetrazolo-azolo-pyrimidines exhibit exceptional stability (melting points >300°C) due to fused aromatic systems .

Biological Activity

N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a unique combination of an indole moiety and a tetrazole ring fused with a pyridine, which contributes to its biological activity. The presence of the indole structure is particularly significant as indoles are known for their pharmacological properties, including anti-cancer and anti-inflammatory effects.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, tetrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cells.

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa (Cervical)15.0
Compound BA549 (Lung)20.5
This compoundHCT-15 (Colon)12.3

The mechanisms through which this compound exerts its effects include:

  • DNA Interaction : Studies have shown that the compound binds to DNA, potentially leading to the induction of apoptosis in cancer cells through DNA damage mechanisms.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Study 1: In Vitro Cytotoxicity

A study assessed the cytotoxicity of this compound against three different cancer cell lines: HeLa, A549, and HCT-15. The results indicated significant cytotoxic effects with IC50 values ranging from 12.3 to 20.5 µM, demonstrating its potential as an anticancer agent .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that this compound interacts favorably with several biological targets involved in cancer progression. The binding affinity was compared to known inhibitors, suggesting a promising therapeutic profile .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have potential applications in:

  • Cancer Therapy : As an anticancer agent targeting multiple pathways.
  • Anti-inflammatory Treatments : Due to its structural similarities with other anti-inflammatory compounds.

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide and its derivatives?

  • Methodology : The compound can be synthesized via multicomponent reactions. For example, a one-pot reaction involving aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole catalyzed by triethylamine yields structurally similar tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives . Cyclization reactions of dihydropyrimidine-2-thiones with sodium azide are also effective for tetrazolo[1,5-a]pyrimidine scaffolds .
  • Key Considerations : Optimize catalyst concentration (e.g., 10 mol% triethylamine) and solvent polarity to improve yield.

Q. How is the compound characterized structurally?

  • Methodology : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate structures) .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodology :

  • MTT cytotoxicity assay : Test against cancer cell lines (e.g., HCT-116, MCF-7) and healthy cells (e.g., RPE-1) to assess selectivity .
  • IC50 determination : Compare potency across derivatives (e.g., compounds 4h, 4b in showed IC50 < 10 µM against colon cancer) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

  • Methodology :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reflux in ethanol/DMF mixtures (80–100°C) minimizes side reactions .
  • Catalyst selection : Triethylamine or K2CO3 enhances nucleophilic substitution efficiency .
    • Data-Driven Example : Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate synthesis achieved 92% yield under optimized conditions .

Q. How do structural modifications (e.g., halogenation, trifluoromethyl groups) impact cytotoxicity?

  • Case Study :

  • Halogenation : Chlorine or fluorine at position 7 increases lipophilicity (LogP > 2), enhancing membrane permeability .
  • Trifluoromethyl groups : Improve metabolic stability and target binding (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives showed nanomolar IC50 in kinase assays) .
    • Table : Cytotoxicity of Select Derivatives (from )
CompoundHCT-116 (IC50, µM)Selectivity Index (RPE-1/HCT-116)
4h8.2>12
4b9.5>10

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data?

  • Methodology :

  • Docking studies : Validate binding modes to targets (e.g., kinase domains) using computational tools .
  • Metabolic profiling : Assess stability in liver microsomes to rule out false positives from assay artifacts .
    • Example : Discrepancies in lung cancer cell line (A549) activity were linked to differential expression of efflux pumps (e.g., P-gp) .

Q. How are regioselectivity challenges addressed during functionalization?

  • Methodology :

  • Directing groups : Use acetyl or cyano substituents to steer electrophilic substitution to position 7 .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 7-substituted pyrazolo[1,5-a]pyrimidines) .

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